

ethylphosphonic acid CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylphosphonic acid*

Cat. No.: B042696

[Get Quote](#)

Ethylphosphonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphonic acid (EPA), a key organophosphorus compound, plays a significant role in various scientific domains. Its utility spans from being a crucial internal standard in analytical chemistry to a foundational building block in the synthesis of novel nucleotide analogs for antiviral and anticancer research. This technical guide provides an in-depth overview of **ethylphosphonic acid**, focusing on its physicochemical properties, detailed experimental protocols for its analysis and synthesis, and visual representations of key experimental workflows.

Chemical Identity and Physical Properties

Ethylphosphonic acid is registered under the CAS (Chemical Abstracts Service) number 6779-09-5.^{[1][2][3][4]} Its fundamental properties are summarized in the tables below, providing a comprehensive quantitative overview for researchers.

Table 1: General and Physical Properties of Ethylphosphonic Acid

Property	Value	Reference(s)
Molecular Formula	C ₂ H ₇ O ₃ P	[1] [2] [3]
Molecular Weight	110.05 g/mol	[1] [2] [3]
Appearance	White crystalline powder	[1]
Melting Point	61-63 °C	[1] [5]
Boiling Point	330-340 °C at 8 Torr	[1] [3]
Density	Not available	
Flash Point	111.3 °C	[1]
Vapor Pressure	0.00365 mmHg at 25°C	[1]

Table 2: Solubility and Dissociation of Ethylphosphonic Acid

Property	Value	Reference(s)
Water Solubility	Soluble	[1] [4]
Solubility in other solvents	Slightly soluble in DMSO and Methanol	[1]
pKa1	2.43 (at 25°C)	[1]
pKa2	8.05 (at 25°C)	[1]

Table 3: Chromatographic and Spectroscopic Properties of Ethylphosphonic Acid

Property	Value	Reference(s)
LogP	0.184	[1]
XLogP3	-1.2	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	1	[1]
Exact Mass	110.01328108	[1]

Experimental Protocols

This section details the methodologies for the analysis and synthesis involving **ethylphosphonic acid**, providing a practical guide for laboratory applications.

Determination of Physical Properties

Melting Point Determination (General Protocol):

A standard method for determining the melting point of a crystalline organic solid like **ethylphosphonic acid** involves using a melting point apparatus.

- A small, dry sample of **ethylphosphonic acid** is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Boiling Point Determination (General Protocol for Organophosphorus Compounds):

Due to its high boiling point and potential for decomposition, the boiling point of **ethylphosphonic acid** is determined under reduced pressure (vacuum distillation).

- A small quantity of **ethylphosphonic acid** is placed in a distillation flask suitable for vacuum distillation.
- The apparatus is connected to a vacuum source, and the pressure is lowered to a stable value (e.g., 8 Torr).
- The sample is heated gradually.
- The temperature of the vapor that distills is recorded as the boiling point at that specific pressure.[\[10\]](#)[\[11\]](#)

Solubility Determination (General Protocol for Organic Acids):

- Qualitative Assessment: A small amount of **ethylphosphonic acid** is added to a test tube containing the solvent of interest (e.g., water, DMSO, methanol). The mixture is agitated, and the solubility is observed.
- Quantitative Assessment: To determine the precise solubility, a saturated solution of **ethylphosphonic acid** is prepared in the solvent at a specific temperature. The concentration of the dissolved **ethylphosphonic acid** in a filtered aliquot of the saturated solution is then determined using an appropriate analytical technique, such as titration or chromatography.[\[1\]](#)[\[2\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for the Analysis of **Ethylphosphonic Acid**:

This method is suitable for the separation and quantification of **ethylphosphonic acid** in a mixture with other polar compounds.

- Column: Newcrom B stationary phase column (150 mm x 4.6 mm, 5 μ m).
- Mobile Phase: An isocratic mixture of water and acetonitrile (MeCN) with a formic acid buffer.
- Detection: Charged Aerosol Detector (CAD).

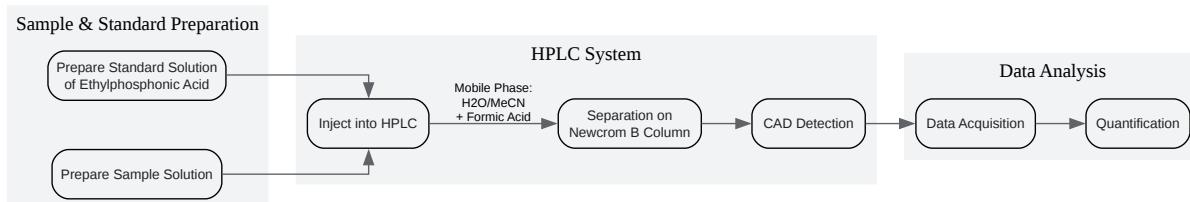
- Procedure: A standard solution of **ethylphosphonic acid** is prepared and injected into the HPLC system to determine its retention time. The sample containing the analyte is then injected, and the concentration is determined by comparing the peak area to a calibration curve.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis with Derivatization:

Due to its low volatility, **ethylphosphonic acid** requires derivatization before GC-MS analysis. Silylation is a common derivatization method.

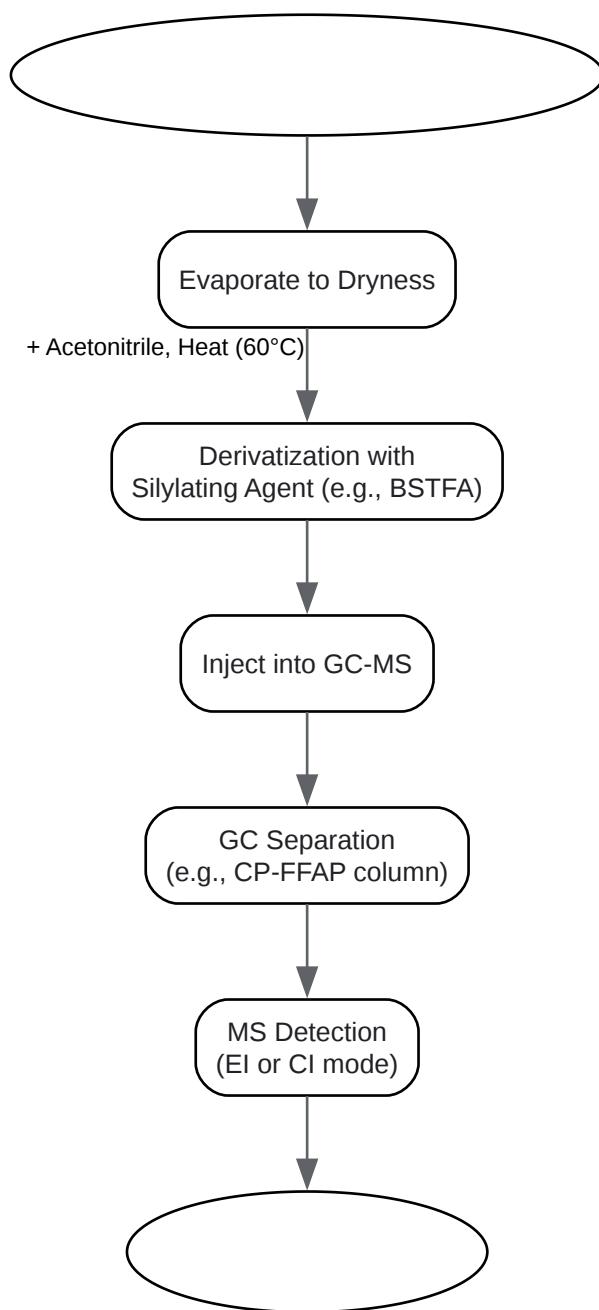
- Sample Preparation: An aqueous sample containing **ethylphosphonic acid** is evaporated to dryness.
- Derivatization: The residue is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), in a suitable solvent (e.g., acetonitrile) and heated (e.g., at 60°C for 30 minutes) to form volatile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives.[15][16]
- GC-MS Analysis: The derivatized sample is injected into the GC-MS system.
 - GC Column: A suitable capillary column (e.g., CP-FFAP) is used for separation.
 - Carrier Gas: Helium or Nitrogen.
 - Temperature Program: A temperature gradient is applied to separate the components.
 - MS Detection: Mass spectra are acquired in either electron ionization (EI) or chemical ionization (CI) mode for identification and quantification.[15][16]

Synthesis of Nucleotide Analogs

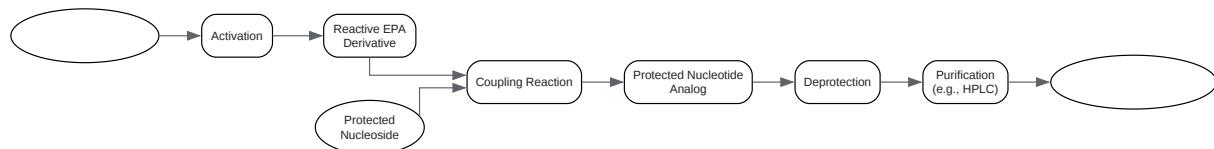

Ethylphosphonic acid serves as a precursor for the synthesis of various nucleotide analogs. A general synthetic approach is outlined below.

- Activation of **Ethylphosphonic Acid**: **Ethylphosphonic acid** is converted to a more reactive intermediate. This can involve reactions to form phosphonic dichlorides or silylated esters.

- Coupling with a Nucleoside: The activated phosphonic acid derivative is then coupled with a protected nucleoside (where other reactive groups are masked with protecting groups). This reaction typically occurs at the 5'-hydroxyl group of the nucleoside.
- Deprotection: The protecting groups on the nucleoside and the phosphonate moiety are removed under specific conditions to yield the final nucleotide analog.
- Purification: The final product is purified using techniques such as column chromatography or HPLC.


Experimental Workflows and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows involving **ethylphosphonic acid**.



[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC analysis of **ethylphosphonic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS analysis of **ethylphosphonic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.ws [chem.ws]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 4. HPLC Separation of Glyphosate, Ethylphosphonic Acid and Methylphosphonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. HPLC Separation of Glyphosate, Glyphosine, Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. davjalandhar.com [davjalandhar.com]
- 10. researchgate.net [researchgate.net]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. scribd.com [scribd.com]

- 13. www1.udel.edu [www1.udel.edu]
- 14. quora.com [quora.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [ethylphosphonic acid CAS number and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042696#ethylphosphonic-acid-cas-number-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com